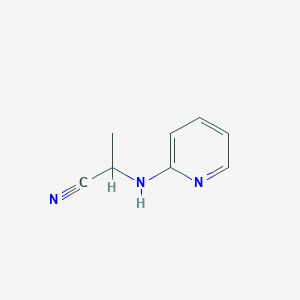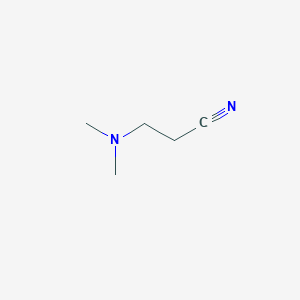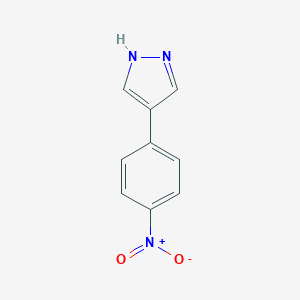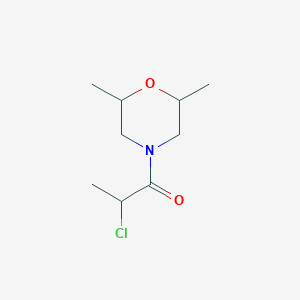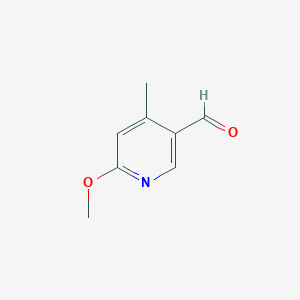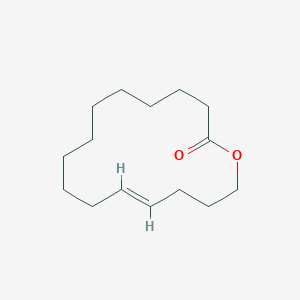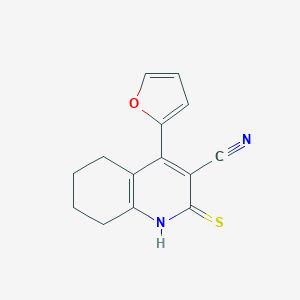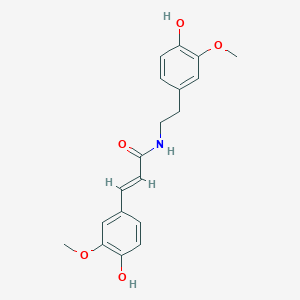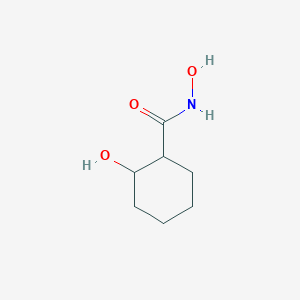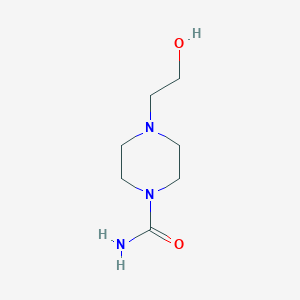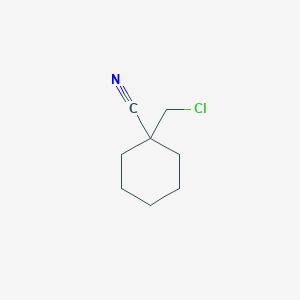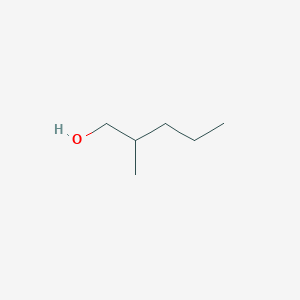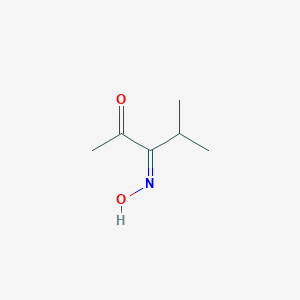
(3Z)-4-methyl-2,3-pentanedione 3-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,3-pentanedione 3-oxime is an organic compound with the molecular formula C6H11NO2. It is a derivative of 4-Methyl-2,3-pentanedione, where the oxime group is attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-2,3-pentanedione 3-oxime can be synthesized from isonitroso methyl isobutyl ketone by treatment with concentrated sulfuric acid (H2SO4). Another method involves using mesityl oxide as the starting material .
Industrial Production Methods
Companies like Sigma-Aldrich provide this compound to early discovery researchers as part of a collection of rare and unique chemicals .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2,3-pentanedione 3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Amines are the primary products.
Substitution: The products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Methyl-2,3-pentanedione 3-oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,3-pentanedione 3-oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2,3-pentanedione: The parent compound without the oxime group.
2,3-Pentanedione: A similar diketone without the methyl group.
2,4-Pentanedione: Another diketone with different substitution patterns .
Uniqueness
4-Methyl-2,3-pentanedione 3-oxime is unique due to the presence of the oxime group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and research .
Propiedades
Número CAS |
121436-02-0 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(3Z)-3-hydroxyimino-4-methylpentan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4(2)6(7-9)5(3)8/h4,9H,1-3H3/b7-6- |
Clave InChI |
KKWRXTVMYYRSMZ-SREVYHEPSA-N |
SMILES |
CC(C)C(=NO)C(=O)C |
SMILES isomérico |
CC(C)/C(=N/O)/C(=O)C |
SMILES canónico |
CC(C)C(=NO)C(=O)C |
Sinónimos |
2,3-Pentanedione, 4-methyl-, 3-oxime, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



